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Compound of Interest

Compound Name: Quinate

Cat. No.: B1205080

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinic acid (1,3,4,5-tetrahydroxycyclohexanecarboxylic acid) is a chiral cyclohexanecarboxylic
acid that serves as a key chiral building block in the synthesis of numerous pharmaceuticals. It
Is a central intermediate in the shikimate pathway, a primary metabolic route in plants and
microorganisms for the biosynthesis of aromatic amino acids. The precise structural
characterization of quinate and its derivatives is paramount for understanding its biological
activity, ensuring the quality of natural products, and in the development of new chemical
entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical
technique for the unambiguous structural elucidation and quantification of quinate in various
matrices.

This document provides detailed application notes and experimental protocols for the use of
one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy, as well as quantitative
NMR (gNMR), in the structural analysis of quinate.

Data Presentation: NMR Spectral Data for Quinic
Acid

The following tables summarize the proton (*H) and carbon-13 (33C) NMR chemical shifts (d)
and coupling constants (J) for quinic acid in commonly used deuterated solvents, Deuterium
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Oxide (D20) and Dimethyl Sulfoxide-de (DMSO-de).

Table 1: 1H and 3C NMR Data for Quinic Acid in D20

H Chemical Shift

1H Multiplicity &

13C Chemical Shift

Position (3, ppm) Coupling (3, ppm)
Constants (J, Hz)

1 74.5
2ax 1.86 dd, J=13.0,11.0 40.8
2eq 2.12 dd, J=13.0,5.0 40.8
3 3.39 dd,J=9.0,3.0 72.0
4 4.09 q,J=3.0 70.0
5 3.99 ddd, J=11.0,9.0,5.0 75.0
6ax 2.05 d,J=3.0 37.0
6eq 2.05 d,J=3.0 37.0
COOH 178.0

Note: The signals for H-6ax and H-6eq are often overlapped. Data compiled from multiple

sources.

Table 2: 1H and 3C NMR Data for Quinic Acid in DMSO-de
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'H Multiplicity &

Position 'H Chemical Shift Coupling 13¢ Chemical Shift
(© pem) Constants (J, Hz) (8, ppm)

! i } 73.0

2ax 1.72 m 38.0

2eq 1.87 m 38.0

3 3.25 m 705

4 3.89 m 675

5 3.76 m 795

6ax 1.76 m 355

6eq 1.88 m 355

COOH 12.0 (approx.) brs 176.5

OH 4.6-5.4 brs

Note: Multiplicity and coupling constants in DMSO-de can be complex due to strong coupling
and hydrogen bonding. Broad signals for exchangeable protons (COOH, OH) are observed.
Data compiled from multiple sources including ChemicalBook.[1]

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis of
Quinic Acid

Quinic acid is a polar compound, readily soluble in solvents like D20 and DMSO-de.

o Sample Weighing: Accurately weigh 5-10 mg of the quinate sample for *H NMR or 20-50 mg
for 33C NMR into a clean, dry vial.[2]

e Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D20
or DMSO-ds) to the vial.[2]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.chemicalbook.com/SpectrumEN_77-95-2_1hnmr.htm
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.rsc.org/suppdata/c9/cp/c9cp00590k/c9cp00590k1.pdf
https://www.rsc.org/suppdata/c9/cp/c9cp00590k/c9cp00590k1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

» Dissolution: Vortex or gently sonicate the sample to ensure complete dissolution. Visually
inspect the solution against a light source to ensure no particulate matter is present.

« Filtration and Transfer: Filter the solution through a pipette with a small cotton or glass wool
plug directly into a clean, dry 5 mm NMR tube. This removes any suspended impurities that
can degrade spectral quality.

e Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample
identification.

Protocol 2: 1D 'H and **C NMR Data Acquisition

» Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on
the deuterium signal of the solvent and tune the probe for both *H and 3C frequencies. Shim
the magnetic field to achieve optimal resolution and lineshape.

e 1H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

o

Spectral Width (SW): 12-15 ppm, centered around 5-6 ppm.

[e]

Acquisition Time (AQ): 2-4 seconds.

o

Relaxation Delay (D1): 1-5 seconds (a longer delay of 5xT1 is crucial for quantitative
measurements).

o

Number of Scans (NS): 8-16 scans for sufficient signal-to-noise ratio (S/N).
e 13C NMR Acquisition:

o Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30' on Bruker
systems).

o Spectral Width (SW): 200-220 ppm, centered around 100 ppm.

o Acquisition Time (AQ): 1-2 seconds.
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o Relaxation Delay (D1): 2-5 seconds.

o Number of Scans (NS): 1024-4096 scans, or more, depending on the sample
concentration.

Protocol 3: 2D NMR for Structural Elucidation (COSY,
HSQC, HMBC)

1. COSY (Correlation Spectroscopy)

e Purpose: To identify proton-proton (*H-1H) spin-spin coupling networks, revealing which
protons are adjacent to each other.

e Acquisition Parameters (General):
o Pulse Program: Standard COSY (e.g., 'cosygpmf' on Bruker systems).
o Spectral Width (SW) in F1 and F2: Same as the *H NMR spectrum (12-15 ppm).
o Data Points (TD) in F2: 1024-2048.
o Number of Increments (TD) in F1: 256-512.
o Number of Scans (NS): 2-8 per increment.
o Relaxation Delay (D1): 1.5-2.0 seconds.
2. HSQC (Heteronuclear Single Quantum Coherence)

o Purpose: To identify direct one-bond correlations between protons and the carbons to which
they are attached (*H-13C).

e Acquisition Parameters (General):

o Pulse Program: Standard multiplicity-edited HSQC for distinguishing CH/CHs from CH:
groups (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

o Spectral Width (SW) in F2 (*H): 12-15 ppm.
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o Spectral Width (SW) in F1 (*3C): 100-160 ppm (can be optimized based on the 13C
spectrum).

o Data Points (TD) in F2: 1024.

o Number of Increments (TD) in F1: 128-256.

o Number of Scans (NS): 4-16 per increment.

o Relaxation Delay (D1): 1.5-2.0 seconds.

o One-bond coupling constant (*JCH): Set to an average value of 145 Hz.
. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To identify long-range (typically 2-3 bond) correlations between protons and
carbons (*H-13C). This is crucial for connecting spin systems and identifying quaternary
carbons.

Acquisition Parameters (General):

[¢]

Pulse Program: Standard HMBC (e.g., 'hmbcgplpndqgf' on Bruker systems).
o Spectral Width (SW) in F2 (*H): 12-15 ppm.

o Spectral Width (SW) in F1 (*3C): 200-220 ppm to include carbonyl carbons.
o Data Points (TD) in F2: 1024.

o Number of Increments (TD) in F1: 256-512.

o Number of Scans (NS): 8-32 per increment.

o Relaxation Delay (D1): 1.5-2.5 seconds.

o Long-range coupling constant ("JCH): Optimized for a range of couplings, typically set to 8
Hz.
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Protocol 4: Quantitative NMR (qQNMR) for Quinate Assay

e Purpose: To accurately determine the purity or concentration of a quinate sample.
o Methodology:

o Internal Standard Selection: Choose an internal standard (1S) that is stable, of high purity,
and has a sharp signal that does not overlap with any of the quinate signals. For quinate
analysis in D20, maleic acid or DSS (Sodium 2,2-dimethyl-2-silapentane-5-sulfonate) are
suitable candidates.[3][4]

o Sample Preparation:
= Accurately weigh a specific amount of the quinate sample (e.g., 10 mg).

» Accurately weigh a specific amount of the chosen internal standard (e.g., 10 mg of
maleic acid).

» Dissolve both the sample and the internal standard together in a precise volume of
deuterated solvent (e.g., 0.7 mL D20) in a vial. Ensure complete dissolution.

» Transfer the solution to an NMR tube.
o H NMR Acquisition for gNMR:
» Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation.

» Relaxation Delay (D1): This is a critical parameter. It must be at least 5 times the
longest T1 (spin-lattice relaxation time) of both the quinate and the internal standard
signals being integrated. A delay of 30-60 seconds is often sufficient for accurate
guantification.

» Number of Scans (NS): Acquire a sufficient number of scans (e.g., 32-64) to achieve a
high signal-to-noise ratio (>150:1) for the signals to be integrated.

o Data Processing and Calculation:

» Apply Fourier transform, phase correction, and baseline correction to the spectrum.

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://resolvemass.ca/qnmr-internal-standards/
https://acanthusresearch.com/generalblog/quantitative-nmr-spectroscopy/
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.benchchem.com/product/b1205080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

» [ntegrate a well-resolved signal from quinate (e.g., H-4 at ~4.09 ppm) and a signal from
the internal standard (e.g., the olefinic protons of maleic acid at ~6.3 ppm).

= Calculate the purity of the quinate sample using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / 1_IS) * (MW_analyte / MW_IS) * (m_IS /
m_analyte) * P_IS

Where:

| = Integral value

N = Number of protons for the integrated signal

MW = Molecular weight

m = mass

P = Purity of the internal standard

Subscripts 'analyte' and 'IS’ refer to quinate and the internal standard, respectively.

Mandatory Visualizations
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Caption: Workflow for quinate structural elucidation using NMR.
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Caption: Simplified Shikimate and Quinate biosynthesis pathway.
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Caption: Logical relationships in NMR data interpretation for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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